molecular formula C26H28Cl2N2O2 B11528740 2-(2,6-Dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane

2-(2,6-Dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane

Cat. No.: B11528740
M. Wt: 471.4 g/mol
InChI Key: ZCZTVVKEVMAISE-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane is a synthetic organic compound characterized by the presence of a diazinane ring substituted with dichlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane typically involves a multi-step process. One common method includes the reaction of 2,6-dichlorobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired diazinane compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted diazinane derivatives .

Scientific Research Applications

2-(2,6-Dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane
  • 2-(2,6-Dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-oxadiazine
  • 2-(2,6-Dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-thiazine

Uniqueness

2-(2,6-Dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methoxyphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H28Cl2N2O2

Molecular Weight

471.4 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane

InChI

InChI=1S/C26H28Cl2N2O2/c1-31-21-11-7-19(8-12-21)17-29-15-4-16-30(18-20-9-13-22(32-2)14-10-20)26(29)25-23(27)5-3-6-24(25)28/h3,5-14,26H,4,15-18H2,1-2H3

InChI Key

ZCZTVVKEVMAISE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCN(C2C3=C(C=CC=C3Cl)Cl)CC4=CC=C(C=C4)OC

Origin of Product

United States

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